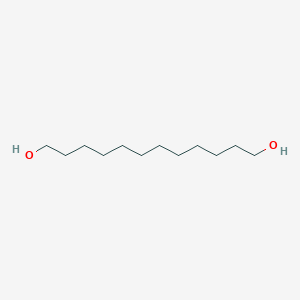

1,12-Dodecanediol

Cat. No. B052552

Key on ui cas rn:

5675-51-4

M. Wt: 202.33 g/mol

InChI Key: GHLKSLMMWAKNBM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08911760B2

Procedure details

Examples of biodegradable polymer segments for use in the present invention may be selected from suitable members of the following, among others: (a) biodegradable polyester segments, including homopolymer and copolymer segments comprising one or more monomers selected from hydroxyacids such as glycolide, D-lactide, L-lactide, beta-hydroxybutyrate, beta-hydroxyvalerate, beta-malic acid, D-gluconate, L-gluconate, etc., and lactones such as epsilon-caprolactone and delta-valerolactone, etc., p-dioxanones (resulting in the formation of polyether esters), etc., for example, selected from the following segments: polyglycolide, poly-L-lactide (PLLA), poly-D-lactide, poly-D,L-lactide, poly(beta-hydroxybutyrate), poly-D-gluconate, poly-L-gluconate, poly-D,L-gluconate, poly(epsilon-caprolactone), poly(delta-valerolactone), poly(p-dioxanone), poly(lactide-co-glycolide) (PLGA), poly(lactide-co-delta-valerolactone), poly(lactide-co-epsilon-caprolactone), poly(lactide-co-beta-malic acid), and poly(beta-hydroxybutyrate-co-beta-hydroxyvalerate), among others, (b) biodegradable polycarbonate segments, including homopolymers and copolymer segments comprising one or more carbonate monomers selected from trimethylene carbonate, tetramethylene carbonate, 2,2-dimethyltrimethylene carbonate, etc., for example, selected from the following segments: poly(trimethylene carbonate), poly(tetramethylene carbonate), poly(2,2-dimethyltrimethylene carbonate), poly(lactide-co-trimethylene carbonate) and poly(glycolide-co-trimethylene carbonate), among others, (c) polyorthoester segments formed by the transesterification between a diol and diethoxytetrahydrofuran, for example, those formed by the reaction of diols such as trans-cyclohexanedimethanol (tCDM), 1,6-hexane diol (1,6-HD), 1,12-dodecane diol (1,12-DL) etc.) with diketene acetals such as 3,9-bis(ethylidene 2,4,8,10-tetraoxaspiro[5,5]undecane) (DETOSU), and those formed by the polymerization of a triol with an orthoester, (d) polyanhydride segments such as homopolymer and copolymer segments comprising one or more monomers selected from malonic acid, succinic acid, glutaric acid, pimelic acid, suberic acid, azelaic acid, sebacic acid (SA), maleic acid, isophthalic acid (ISO), hexadecandioic acid (HDA), fumaric acid (FA), terephthalic acid (TA), adipic acid (AA), dodecanedioic acid (DD), erucic acid dimer (EAD), and bis(p-carboxyphenoxy)alkanes such as bis(p-carboxyphenoxy)methane, bis(p-carboxyphenoxy)propane (CPP), and bis(p-carboxyphenoxy)hexane, for example, polyanhydride segments selected from the following: poly(adipic anhydride), poly(suberic anhydride), poly(sebacic anhydride), poly(dodecanedioic anhydride), poly(maleic anhydride), poly(sebacic acid-co-fumaric anhydride), poly[bis(p-carboxyphenoxy)methane anhydride], poly[1,3-bis(p-carboxyphenoxy)propane anhydride], poly[1,6-bis(p-carboxyphenoxy)hexane anhydride] and poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid anhydride], among others; (e) poly(phosphazine) segments, and (f) poly(amino acid) segments, including homopolymer and copolymer segments comprising naturally occurring amino acids such as alanine, arginine, asparagine, aspartic acid, cysteine, glutamic acid, glutamine, glycine, histidine, isoleucine, leucine, lysine, methionine, phenylalanine, proline, serine, threonine, tryptophan, tyrosine and valine, as well as atypical amino acids such as lanthionine, 2-aminoisobutyric acid, dehydroalanine and gamma-aminobutyric acid, as well as synthetic amino acid sequences, for example, amino acid derivatives such as those comprising γ-benzyl-L-glutamate and ε-carbobenzoxy-L-lysine, for instance, a poly(γ-benzyl-L-glutamate) (PBLG) segment or a poly(ε-carbobenzoxy-L-lysine) segment, segments comprising dimers based on a deaminated hydroxyl amino acid and an alkyl or aromatic ester of a hydroxyl amino acid, particularly desaminotyrosyl-tyrosine alkyl and aromatic esters (abbreviated as DTR, where R stands for the specific alkyl or aromatic ester used) such as desaminotyrosyl-tyrosine ethyl ester (DTE), desaminotyrosyl-tyrosine butyl ester (DTB), desaminotyrosyl-tyrosine hexyl ester (DTH), desaminotyrosyl-tyrosine octyl ester (DTO), desaminotyrosyl tyrosine dodecyl ester (DTD) and desaminotyrosyl tyrosine benzyl ester, for example, tyrosine-based polycarbonate segments (e.g., copolymers formed by the condensation polymerization of phosgene and a diphenol selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl, and benzyl esters of desaminotyrosyl-tyrosine, among others), tyrosine-based polyarylate segments (e.g., copolymers of a diphenol and a diacid linked by ester bonds, with diphenols selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl and benzyl esters of desaminotyrosyl-tyrosine, among others and diacids selected, for instance, from succinic, glutaric, adipic, suberic and sebacic acid, among others), and tyrosine-, leucine- and lysine-based polyester-amide segments, for example, comprising a combination of a desaminotyrosyl tyrosine alkyl or aromatic ester, desaminotyrosyl tyrosine, and various diacids, for example, succinic acid and adipic acid, among others.

[Compound]

Name

poly-D,L-gluconate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

poly(epsilon-caprolactone)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

poly(delta-valerolactone)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

poly(p-dioxanone)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

poly(lactide-co-glycolide)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

poly(lactide-co-delta-valerolactone)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

poly(lactide-co-epsilon-caprolactone)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

poly(lactide-co-beta-malic acid)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

polycarbonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

poly(trimethylene carbonate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

poly(tetramethylene carbonate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

poly(2,2-dimethyltrimethylene carbonate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

poly(lactide-co-trimethylene carbonate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

poly(glycolide-co-trimethylene carbonate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

polyorthoester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

[Compound]

Name

polyglycolide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

poly-L-lactide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

poly-D-lactide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 25

[Compound]

Name

poly-D,L-lactide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 26

[Compound]

Name

poly(beta-hydroxybutyrate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

[Compound]

Name

poly-D-gluconate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 28

[Compound]

Name

poly-L-gluconate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 29

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH:3](O)[CH2:4][C:5]([OH:7])=O.[CH3:9][CH:10](O)[CH2:11][C:12]([OH:14])=[O:13].C(=O)([O-])[O-].C1(=O)OCCCO1.C1(=O)O[CH2:32][CH2:31][CH2:30][CH2:29][O:28]1.C1(=O)OCC(C)(C)CO1.C(O[C:47]1(OCC)[CH2:51][CH2:50][CH2:49]O1)C>>[CH2:5]([OH:7])[CH2:4][CH2:3][CH2:2][CH2:1][CH2:12][OH:13].[CH2:29]([OH:28])[CH2:30][CH2:31][CH2:32][CH2:49][CH2:50][CH2:51][CH2:47][CH2:9][CH2:10][CH2:11][CH2:12][OH:14] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

poly-D,L-gluconate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

poly(epsilon-caprolactone)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

poly(delta-valerolactone)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

poly(p-dioxanone)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

poly(lactide-co-glycolide)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

poly(lactide-co-delta-valerolactone)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

poly(lactide-co-epsilon-caprolactone)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

poly(lactide-co-beta-malic acid)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CC(=O)O)O.CC(CC(=O)O)O

|

Step Ten

[Compound]

|

Name

|

polycarbonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCCO1)=O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCC(CO1)(C)C)=O

|

Step Fifteen

[Compound]

|

Name

|

poly(trimethylene carbonate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

poly(tetramethylene carbonate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

poly(2,2-dimethyltrimethylene carbonate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

poly(lactide-co-trimethylene carbonate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

poly(glycolide-co-trimethylene carbonate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

polyorthoester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 21

[Compound]

|

Name

|

polyglycolide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC1(OCCC1)OCC

|

Step 24

[Compound]

|

Name

|

poly-L-lactide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

[Compound]

|

Name

|

poly-D-lactide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 26

[Compound]

|

Name

|

poly-D,L-lactide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 27

[Compound]

|

Name

|

poly(beta-hydroxybutyrate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 28

[Compound]

|

Name

|

poly-D-gluconate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 29

[Compound]

|

Name

|

poly-L-gluconate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |